molecular formula C11H14BrN3O B7555893 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide

4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide

Cat. No. B7555893
M. Wt: 284.15 g/mol
InChI Key: NKKZIHLELJGCIB-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the modulation of specific protein targets. It has been shown to interact with the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting the activity of CK2, 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide could potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, which could potentially lead to the development of new anticancer drugs. It has also been shown to have an effect on neurotransmitter activity, which could potentially lead to the development of new treatments for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide in lab experiments include its potential as a modulator of specific protein targets, its ability to inhibit the growth of cancer cells, and its potential as a modulator of neurotransmitter activity. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic drug for cancer and neurological disorders, and the development of new synthesis methods that could make it more accessible for research purposes. Additionally, further studies could explore its potential as a modulator of other protein targets, which could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 1-bromo-2-methylpyrrole with butyronitrile. The resulting product is then subjected to a series of reactions involving various reagents such as sodium hydride, hydrochloric acid, and acetic anhydride to obtain the final product.

Scientific Research Applications

4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific protein targets, which could lead to the development of new therapeutic drugs. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter activity, which could lead to the development of new treatments for neurological disorders.

properties

IUPAC Name

4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-3-9(4-5-13)14-11(16)10-6-8(12)7-15(10)2/h6-7,9H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKZIHLELJGCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NC(=O)C1=CC(=CN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide

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